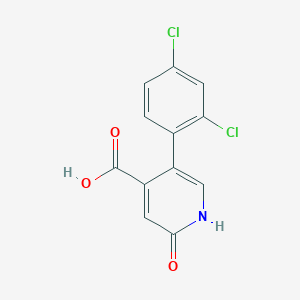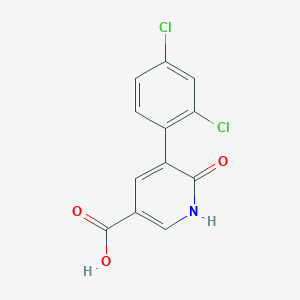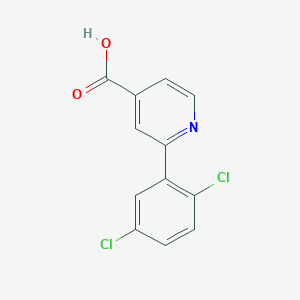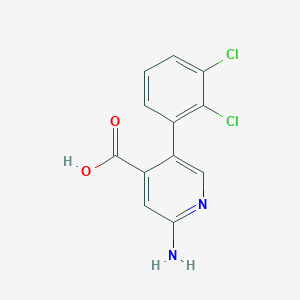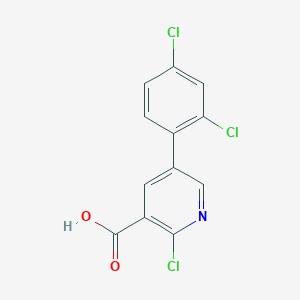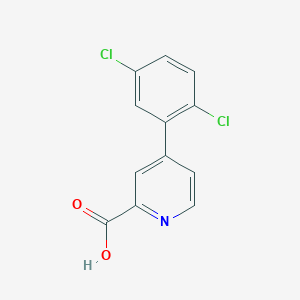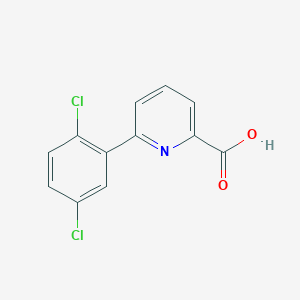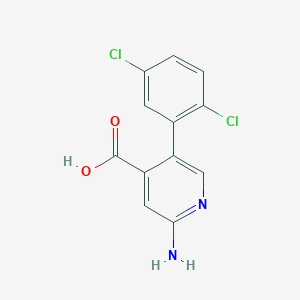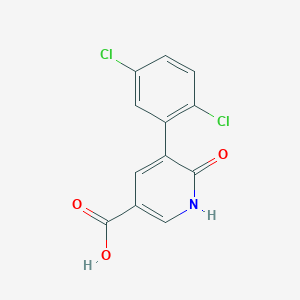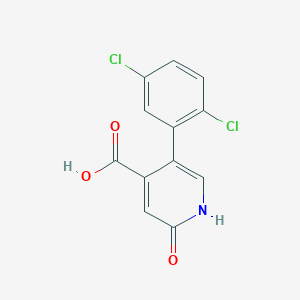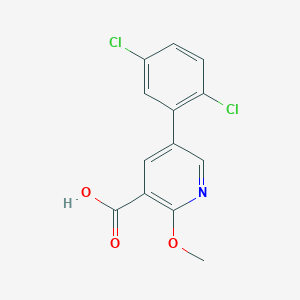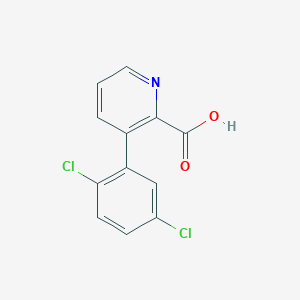
3-(2,5-Dichlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorophenyl)picolinic acid (DCPPA) is an organic compound consisting of a pyridine ring with two chlorine atoms attached to the 2 and 5 positions. It is a white, crystalline solid with a melting point of 112-114 °C. DCPPA is an important intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of a variety of compounds, including the antimalarial drug artemisinin and the antifungal drug fluconazole. DCPPA is also used as a reagent in organic synthesis and has been studied for its potential applications in biochemistry, molecular biology, and drug discovery.
Aplicaciones Científicas De Investigación
3-(2,5-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 3-(2,5-Dichlorophenyl)picolinic acid, 95% has also been used in the study of the structure and function of proteins, as well as in the study of the mechanisms of drug action. Additionally, 3-(2,5-Dichlorophenyl)picolinic acid, 95% has been used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of drug-drug interactions.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorophenyl)picolinic acid, 95% is not yet fully understood. It is known that 3-(2,5-Dichlorophenyl)picolinic acid, 95% binds to the active site of the enzyme acetylcholinesterase, which results in an inhibition of the enzyme’s activity. This inhibition is thought to be due to the formation of a covalent bond between 3-(2,5-Dichlorophenyl)picolinic acid, 95% and the enzyme’s active site. Additionally, 3-(2,5-Dichlorophenyl)picolinic acid, 95% is thought to interact with other proteins and enzymes, although the exact mechanism of these interactions is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dichlorophenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of acetylcholinesterase has been linked to an increase in the levels of the neurotransmitter acetylcholine, which is thought to be responsible for the cognitive effects of 3-(2,5-Dichlorophenyl)picolinic acid, 95%. Additionally, 3-(2,5-Dichlorophenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to have potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,5-Dichlorophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective reagent for use in experiments. Additionally, 3-(2,5-Dichlorophenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time, making it suitable for long-term experiments. The main limitation of 3-(2,5-Dichlorophenyl)picolinic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 3-(2,5-Dichlorophenyl)picolinic acid, 95% in scientific research are vast. Further research is needed to elucidate the exact mechanism of action of 3-(2,5-Dichlorophenyl)picolinic acid, 95% and to explore its potential applications in biochemistry, molecular biology, and drug discovery. Additionally, further research is needed to explore the potential therapeutic applications of 3-(2,5-Dichlorophenyl)picolinic acid, 95%, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to explore the potential of 3-(2,5-Dichlorophenyl)picolinic acid, 95% as a tool for studying the structure and function of proteins and the mechanisms of drug action. Finally, further research is needed to explore the potential of 3-(2,5-Dichlorophenyl)picolinic acid, 95% as a drug delivery agent.
Métodos De Síntesis
3-(2,5-Dichlorophenyl)picolinic acid, 95% is synthesized from 2,5-dichloroaniline and picolinic acid in a two-step reaction. In the first step, the 2,5-dichloroaniline is reacted with a base such as sodium hydroxide in an aqueous solution to form the 2,5-dichloroanilinium salt. In the second step, the 2,5-dichloroanilinium salt is reacted with picolinic acid in an aqueous solution to form 3-(2,5-Dichlorophenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
3-(2,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-10(14)9(6-7)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOBRHOXQRZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

